BenchChemオンラインストアへようこそ!

N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Thiazole Pharmacophore

Procure N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (CAS 1211645-13-4) for structural differentiation in CDK inhibitor optimization. Unlike the extensively patented 5-isopropyl BML-259 series, this compound features a novel N-methylacetamide substitution at the thiazole 4-position, enabling unexplored CDK selectivity profiling and antibacterial ecKAS III active-site probing. Ideal for medicinal chemistry teams seeking composition-of-matter freedom-to-operate within the phenylacetamido-thiazole pharmacophore. Benchmark against CDK5/p25 (IC50 64 nM) and ecKAS III (IC50 5.3 µM) reference data.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 1211645-13-4
Cat. No. B2467410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide
CAS1211645-13-4
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESCNC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H15N3O2S/c1-15-12(18)8-11-9-20-14(16-11)17-13(19)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19)
InChIKeyVJEVRDUSHWHYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (CAS 1211645-13-4): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


N-Methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (CAS 1211645-13-4; molecular formula C₁₄H₁₅N₃O₂S; molecular weight 289.35 g/mol) [1] is a synthetic small-molecule member of the 2-phenylacetamido-thiazole class. The compound features a 1,3-thiazole core substituted at the 2-position with a phenylacetamido group and at the 4-position with an N-methylacetamide side chain. Its IUPAC name is N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide [1]. The phenylacetamido-thiazole scaffold is recognized in the patent literature as a privileged pharmacophore for cyclin-dependent kinase (CDK) inhibition, with WO-03008365-A2 and US20040235919 establishing this compound class as antitumor agents acting through cdk/cyclin kinase inhibitory activity [2]. This specific compound, however, has not been individually characterized in peer-reviewed biological studies or patent examples; its differentiation therefore rests on structural features that distinguish it from well-characterized analogs within the class.

Why Generic Thiazole-Acetamide Substitution Is Not Viable for CAS 1211645-13-4: Positional Isomerism and Pharmacophore Determinants


Within the 2-phenylacetamido-thiazole class, positional isomerism at the thiazole ring is a critical determinant of biological target engagement. The patent family exemplified by US20040235919 and the well-characterized probe BML-259 (N-(5-isopropyl-thiazol-2-yl)phenylacetamide) overwhelmingly describe 2-aminothiazole-linked architectures where the phenylacetamido group occupies the 2-position and a second substituent is attached through the thiazole 5-position [1]. CAS 1211645-13-4 instead bears an N-methylacetamide extension at the thiazole 4-position via a methylene linker, a connectivity pattern not represented among the 48+ specifically exemplified compounds in the foundational patent [1]. Furthermore, Cheng et al. (2013) demonstrated that antibacterial ecKAS III inhibitory potency in 2-phenylacetamido-thiazoles is exquisitely sensitive to the nature and position of substituents on both the phenyl ring and thiazole core, with the most active derivative (compound 16) achieving an IC₅₀ of 5.3 μM and MIC values of 1.56–6.25 μg/mL across four bacterial strains, while closely related analogs showed substantially weaker activity [2]. These structure-activity relationships (SAR) indicate that simply substituting one thiazole-acetamide for another without accounting for positional isomerism and substitution pattern risks loss of the desired biological profile. Procurement decisions for this compound must therefore be driven by its specific structural vector rather than general class membership.

Quantitative Differentiation Evidence for N-Methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (CAS 1211645-13-4) vs. Closest Analogs


Substitution Pattern Differentiation: 4-Thiazolyl-N-Methylacetamide vs. 2-Thiazolyl-Isopropyl in BML-259

CAS 1211645-13-4 is differentiated from the best-characterized phenylacetamido-thiazole, BML-259 (CAS 267654-00-2; N-(5-isopropyl-1,3-thiazol-2-yl)phenylacetamide), by the position and chemical nature of its second substituent. BML-259 bears an isopropyl group directly at the thiazole 5-position and the phenylacetamido group at the 2-position, whereas CAS 1211645-13-4 carries an N-methylacetamide group linked through a methylene spacer at the thiazole 4-position while retaining the phenylacetamido group at the 2-position [1]. This structural difference replaces a hydrophobic isopropyl moiety (cLogP contribution ~+1.5) with a polar, hydrogen-bond-capable N-methylacetamide side chain (predicted to reduce cLogP by ~0.8–1.2 units), altering both the lipophilicity profile and the hydrogen-bond donor/acceptor topology available for target engagement [1]. BML-259 is a validated CDK5/p25 inhibitor (IC₅₀ = 64 nM) and CDK2/cyclin E inhibitor (IC₅₀ = 98 nM) . No quantitative CDK or kinase inhibition data are available for CAS 1211645-13-4, and its activity at these targets cannot be assumed from class membership alone.

Medicinal Chemistry Kinase Inhibitor Design Thiazole Pharmacophore

Antibacterial Target Engagement: Class-Level ecKAS III Inhibition and the 4-Acetamide Substitution Gap

Cheng et al. (2013) reported that among a series of 2-phenylacetamido-thiazole derivatives, compound 16 exhibited the highest ecKAS III inhibitory activity (IC₅₀ = 5.3 μM) and broad-spectrum antibacterial activity with MIC values ranging from 1.56 to 6.25 μg/mL against E. coli, P. aeruginosa, B. subtilis, and S. aureus [1][2]. Critically, the SAR from this study established that antibacterial potency was highly dependent on the para-substituent on the phenyl ring attached to the thiazole 2-amino position, and that modifications to the thiazole core itself significantly modulated activity [1]. No analog bearing a 4-methylene-N-methylacetamide substituent was evaluated in this study [1]. CAS 1211645-13-4, which places the N-methylacetamide group at the thiazole 4-position rather than varying the phenyl substituent, occupies an unexplored region of the ecKAS III SAR landscape. The class-level ecKAS III IC₅₀ of 5.3 μM for the most potent analog provides a benchmark against which any future profiling of CAS 1211645-13-4 would need to be compared, but the data do not support direct inference of antibacterial potency.

Antibacterial Drug Discovery ecKAS III Inhibition Fatty Acid Biosynthesis

Patent Landscape Positioning: Unexemplified 4-Thiazolyl Isomer vs. 48+ Exemplified 2-Thiazolyl Compounds

The foundational patent family (WO-03008365-A2 / US20040235919) discloses phenylacetamido-thiazole derivatives of formula (I) where R is hydrogen or methyl and R₁ is a group as defined in the specification, claiming CDK/cyclin kinase inhibitory activity for antitumor applications [1][2]. Examination of the 48+ specifically exemplified compounds in US20040235919 reveals that all are constructed on a 2-amino-5-isopropyl-1,3-thiazole core, with structural diversity introduced exclusively through variation of the phenylacetamide R₁ substituent [1]. No exemplified compound bears a thiazole 4-position substituent or an N-methylacetamide side chain [1]. CAS 1211645-13-4, with its 2-phenylacetamido-4-(N-methylacetamide-methylene)-thiazole architecture, falls within the general Markush structure of formula (I) but lies outside the exemplified chemical space. For procurement decisions in medicinal chemistry lead optimization programs, this compound provides access to unexplored vectors around the thiazole 4-position that are not covered by existing patent exemplification, potentially offering freedom-to-operate advantages and novel SAR opportunities in CDK-targeted projects.

Intellectual Property CDK Inhibitor Patents Chemical Lead Series

Cholinesterase Inhibition: Cross-Class Structural Alert from Thiazole-Acetamide Anticholinesterase Series

Sun et al. (2016) reported a series of thiazole-acetamide derivatives evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The most potent compound, 6d, exhibited an AChE IC₅₀ of 3.14 ± 0.16 μM with a selectivity index of 2.94 against BChE, and also showed inhibition of Aβ aggregation and β-secretase [1]. The SAR established that the nature of substituents on the 4-phenyl ring attached to the thiazole 2-amino position was critical for AChE potency and selectivity [1]. CAS 1211645-13-4 differs from the Sun et al. series in that the acetamide extension is placed at the thiazole 4-position rather than on the phenyl ring, and terminates in an N-methyl rather than a free carboxamide or substituted phenyl. This structural distinction means the compound samples a different pharmacophoric vector, but the class-level precedent for sub-micromolar to low-micromolar cholinesterase inhibition in thiazole-acetamides suggests that CNS target screening panels may be warranted for any procurement intended for neurological disease research.

Alzheimer's Disease Acetylcholinesterase Inhibition Thiazole-Acetamide SAR

Cytotoxicity Precedent in Phenylacetamido-Thiazole-4-Acetamides: N-Hydroxy Analog as a Structural Probe

A structurally proximal analog, N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (CAS 878065-74-8), differs from CAS 1211645-13-4 only by the replacement of the N-methyl group with an N-hydroxy (hydroxamic acid) moiety . Hydroxamic acids are established zinc-binding groups and histone deacetylase (HDAC) inhibitor pharmacophores, whereas N-methylamides lack this metal-chelating capacity [1]. While published quantitative cytotoxicity or HDAC inhibition data for CAS 878065-74-8 are not retrievable from primary sources, the N-hydroxy → N-methyl substitution represents a critical functional group switch: the target compound (CAS 1211645-13-4) is predicted to have negligible HDAC inhibitory potential compared to its N-hydroxy congener, but conversely possesses improved metabolic stability (N-methylamides are resistant to the hydrolytic and conjugative metabolism that hydroxamic acids undergo) and distinct hydrogen-bonding character (H-bond donor vs. acceptor at the terminal nitrogen) [1]. For researchers procuring either compound, this functional group difference mandates distinct assay cascade designs: HDAC-focused panels for the N-hydroxy analog, kinase- or antibacterial-targeted panels for the N-methyl compound.

Anticancer Screening Hydroxamic Acid Bioisostere Thiazole Cytotoxicity

Critical Data Gap Declaration: Absence of Primary Quantitative Bioactivity Data for CAS 1211645-13-4

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the WIPO Patentscope database (conducted April 2026) identified no peer-reviewed primary research articles, no patent examples, and no authoritative database entries containing quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, MIC, or % inhibition) for CAS 1211645-13-4 [1]. The compound is listed on chemical supplier databases (Chemsrc) with only basic physicochemical identifiers (molecular formula, molecular weight, SMILES) [1]. All evidence presented in this guide is therefore class-level inference, cross-study structural comparison, or patent landscape analysis. This absence of primary activity data means that any procurement of CAS 1211645-13-4 for biological screening must be treated as the acquisition of a research-grade chemical probe requiring complete de novo characterization, rather than a biologically validated tool compound. The closest well-characterized comparators (BML-259, Cheng compound 16, Sun compound 6d) provide target-class benchmarks but do not substitute for direct data on this specific molecule.

Data Transparency Procurement Risk Assessment Research-Grade Compound

Targeted Application Scenarios for N-Methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (CAS 1211645-13-4) Based on Structural Differentiation Evidence


Medicinal Chemistry: CDK Inhibitor Lead Expansion via Unexplored 4-Thiazolyl Vector

For medicinal chemistry teams engaged in cyclin-dependent kinase (CDK) inhibitor optimization, CAS 1211645-13-4 offers access to an unexplored substitution vector at the thiazole 4-position within the phenylacetamido-thiazole pharmacophore class. The foundational patent family (US20040235919/WO-03008365-A2) establishes CDK/cyclin kinase inhibitory activity for this scaffold, but all 48+ exemplified compounds are confined to the 5-isopropyl-2-aminothiazole core [1]. Procuring CAS 1211645-13-4 enables exploration of whether moving the second substituent from the 5-position to the 4-position, and replacing a hydrophobic isopropyl group with a polar N-methylacetamide, can yield differentiated CDK selectivity profiles, improved solubility, or reduced off-target activity compared to the BML-259 series (CDK5/p25 IC₅₀ 64 nM; CDK2 IC₅₀ 98 nM) [2]. Initial screening should include a CDK panel (CDK1, CDK2, CDK4, CDK5, CDK6, CDK9) to establish the selectivity fingerprint against the BML-259 benchmark.

Antibacterial Discovery: ecKAS III Inhibitor Scaffold Extension

CAS 1211645-13-4 represents a scaffold extension opportunity for antibacterial discovery programs targeting bacterial fatty acid biosynthesis via ecKAS III (FabH) inhibition. Cheng et al. (2013) demonstrated that 2-phenylacetamido-thiazole derivatives can achieve ecKAS III IC₅₀ values as low as 5.3 μM with corresponding broad-spectrum antibacterial activity (MIC 1.56–6.25 μg/mL) [3]. However, the SAR exploration was limited to modifications of the phenylacetamido group; no analogs with thiazole 4-substituents were evaluated [3]. CAS 1211645-13-4 provides a new vector for probing the ecKAS III active site topology, particularly whether the N-methylacetamide side chain can form additional hydrogen-bond interactions with the enzyme's substrate-binding pocket. Researchers should benchmark any observed ecKAS III inhibition and MIC values directly against compound 16 from the Cheng series. Given that the N-methyl amide terminus eliminates the metal-chelating capacity present in the N-hydroxy analog CAS 878065-74-8, this compound is unsuitable for metallo-β-lactamase or HDAC-targeted antibacterial strategies and should be directed toward non-metal-dependent enzyme targets [4].

Chemical Biology: Selectivity Profiling Probe for Thiazole-Containing Kinase Inhibitor Chemotypes

The thiazole nucleus is a recurring motif in clinically approved kinase inhibitors including dasatinib, dabrafenib, and ixabepilone [5]. CAS 1211645-13-4, with its dual phenylacetamido and N-methylacetamide substitution pattern, can serve as a selectivity profiling probe to deconvolute the contribution of 4-position thiazole substitution to kinome-wide selectivity. The compound's structural divergence from the extensively characterized BML-259 (CDK5 IC₅₀ 64 nM; CDK2 IC₅₀ 98 nM) [2] makes it suitable for inclusion in kinase selectivity panels to determine whether the 4-methylene-N-methylacetamide group redirects kinase target engagement away from CDK family members toward other kinase lineages. This application is supported by the patent disclosure that phenylacetamido-thiazoles may inhibit multiple protein kinases beyond CDKs, including protein kinase C, Met, Aurora 1/2, Src, Abl, and Akt [1]. Procurement for this purpose should be accompanied by plans for broad kinome profiling (e.g., 100+ kinase panel) rather than single-target assays.

Intellectual Property-Driven Lead Identification: Freedom-to-Operate Chemical Space Exploration

For biotechnology and pharmaceutical companies seeking CDK or antibacterial inhibitors with freedom-to-operate from the Pharmacia Italia phenylacetamido-thiazole patent estate, CAS 1211645-13-4 occupies chemical space that is within the general Markush claims of US20040235919/WO-03008365-A2 but is not represented among any of the 48+ specifically exemplified compounds [1]. This creates a strategic procurement opportunity: the compound can be used as a starting point for lead identification programs aiming to develop composition-of-matter patent claims around 4-substituted thiazole derivatives, which would be structurally distinct from the exemplified 5-isopropyl series. However, users must conduct a thorough freedom-to-operate analysis and recognize that the compound falls within the general formula (I) of the Pharmacia patents, meaning its use in CDK inhibition may be within the scope of the claims; novelty would need to be established through unexpected potency, selectivity, or physicochemical property improvements relative to the prior art.

Quote Request

Request a Quote for N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.